B1577620 Caerulein precursor-related fragment Ec

Caerulein precursor-related fragment Ec

カタログ番号: B1577620
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caerulein precursor-related fragment Ec (CPRF-Ec) is an antimicrobial peptide initially isolated from skin secretions of frogs within the Rana esculenta complex . As a host-defense peptide, it is part of the innate immune system and has been shown to selectively and potently inhibit the growth of the Gram-negative bacterium Escherichia coli . This peptide belongs to a broader family of bioactive peptides derived from amphibian skin, which are a rich source for discovering novel compounds with potential therapeutic applications . Research into peptides like CPRF-Ec is valuable for understanding amphibian defense mechanisms and exploring new anti-infective agents. This product is supplied for research use only.

特性

生物活性

Antibacterial

配列

GLGSFFKNAIKIAGKVGSTIGKVADAIGNKE

製品の起源

United States

Q & A

What is the structural basis of CPF's dual antimicrobial and insulin-releasing functions?

CPF adopts an amphipathic α-helical conformation in membranes, enabling pore formation and microbial membrane disruption . Its insulin-releasing activity stems from sequence motifs (e.g., Snai1/Ngn3 interaction domains) that modulate pancreatic β-cell signaling . Methodologically, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) can validate secondary structure, while insulin secretion assays (e.g., static incubation with RINm5F cells) quantify metabolic activity .

How did CPF evolve from ancestral hormone precursors?

CPF originated from the cholecystokinin (CCK) hormone gene in pipid frogs through gene duplication and regulatory sequence restructuring. Phylogenomic analyses of Silurana tropicalis and Xenopus laevis genomes reveal a transition from gastrointestinal hormone function to skin-secretory defense peptides, driven by diversifying selection and bifunctional precursor processing . Comparative transcriptomics and ancestral gene reconstruction are key methods for tracing this evolutionary trajectory.

What experimental approaches are optimal for resolving contradictory bioactivity data across CPF isoforms?

Contradictions in antimicrobial potency or insulinotropic effects between CPF isoforms (e.g., CPF-7 vs. CPF-9) may arise from sequence variation or tissue-specific processing. To address this:

  • Functional assays : Compare minimal inhibitory concentrations (MICs) against Gram-negative/positive bacteria and hemolytic activity .
  • Peptidomics : Use LC-MS/MS to identify post-translational modifications (PTMs) influencing bioactivity .
  • Gene silencing : Knock down specific CPF isoforms in Xenopus models to assess functional redundancy .

How can researchers design experiments to study CPF's bifunctional precursor processing?

CPF is cleaved from precursors that also yield host-defense peptides (e.g., xenopsin) or hormones. Experimental strategies include:

  • Transcriptome mining : Identify precursor mRNA splice variants in frog skin secretions .
  • Protease inhibition : Treat secretory granules with protease inhibitors (e.g., leupeptin) to arrest precursor cleavage and isolate intermediate fragments .
  • CRISPR-Cas9 editing : Modify cleavage sites in precursor genes to study processing effects on peptide maturation .

What methodologies are recommended for quantifying CPF in complex biological matrices?

  • Capillary electrophoresis (CE) : Optimize fragment analysis using fluorescently labeled primers and spectral calibration for high sensitivity .
  • Mass spectrometry : Employ MALDI-TOF for rapid identification or nano-LC-ESI-MS/MS for low-abundance detection .
  • ELISA : Develop custom antibodies against CPF epitopes (e.g., GFGSFLGK motif) for quantitative assays .

How does CPF's epithelial-mesenchymal transition (EMT) induction inform therapeutic research?

CPF-7 upregulates Snai1 and Ngn3 in pancreatic cells, promoting EMT and β-cell regeneration. Methodological considerations:

  • In vitro models : Use PANC-1 cells treated with CPF-7 (10–100 nM) and monitor EMT markers via qRT-PCR or immunofluorescence .
  • In vivo validation : Administer CPF-7 in diabetic model organisms (e.g., zebrafish or mice) and measure glucose tolerance .

What explains functional divergence between CPF and homologous peptides like PGLa or magainins?

Despite shared amphipathic α-helical structures, CPF exhibits distinct charge distribution and hydrophobicity profiles. Computational tools (e.g., HeliQuest for helical wheel projections) and molecular dynamics simulations can correlate sequence features with functional specificity .

How should researchers address challenges in synthesizing bioactive CPF analogs?

  • Solid-phase peptide synthesis (SPPS) : Optimize Fmoc chemistry for residues prone to aggregation (e.g., hydrophobic stretches in CPF-7) .
  • Circular dichroism (CD) : Verify structural integrity post-synthesis under membrane-mimetic conditions (e.g., SDS micelles) .
  • Bioactivity screening : Test analogs against clinical multidrug-resistant (MDR) isolates to identify candidates with enhanced therapeutic indices .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。